Cas no 1806927-22-9 (4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine)

4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine
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- インチ: 1S/C8H5F6N/c1-3-6(9)5(7(10)11)4(2-15-3)8(12,13)14/h2,7H,1H3
- InChIKey: CESZARUTTIDMRV-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=NC=C(C(F)(F)F)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 216
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029033425-1g |
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine |
1806927-22-9 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029033425-500mg |
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine |
1806927-22-9 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029033425-250mg |
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine |
1806927-22-9 | 95% | 250mg |
$950.60 | 2022-03-31 |
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridineに関する追加情報
4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound with CAS No 1806927-22-9, commonly referred to as 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with multiple fluorinated groups, including a difluoromethyl group at position 4, a fluoro group at position 3, a methyl group at position 2, and a trifluoromethyl group at position 5. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine in the development of advanced materials, particularly in the realm of organic electronics. The fluorinated substituents on the pyridine ring enhance the molecule's electron-withdrawing capabilities, which is advantageous for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have demonstrated that incorporating this compound into semiconductor materials can significantly improve charge transport properties, leading to enhanced device performance.
The synthesis of 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine involves a multi-step process that typically begins with the preparation of a pyridine derivative. The introduction of the trifluoromethyl group at position 5 is often achieved through electrophilic substitution reactions, while the difluoromethyl and fluoro groups are introduced via nucleophilic substitution or direct fluorination methods. The methyl group at position 2 is typically introduced early in the synthesis to facilitate subsequent substitution reactions.
One of the most intriguing aspects of this compound is its ability to act as a building block for more complex molecular architectures. For instance, researchers have successfully used 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine as a precursor for constructing heterocyclic compounds with even greater functional complexity. These derivatives have shown promise in drug discovery efforts, particularly in targeting specific protein-protein interactions that are implicated in various diseases.
In terms of toxicity and environmental impact, studies have shown that 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine exhibits low acute toxicity in standard animal models. However, its long-term effects on ecosystems remain under investigation. Given its fluorinated nature, there are concerns about its persistence in the environment and potential bioaccumulation. Ongoing research aims to develop more sustainable synthesis methods and degradation pathways for this compound.
Looking ahead, the future of 4-(Difluoromethyl)-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine lies in its potential to bridge the gap between fundamental chemical research and practical applications. Its unique combination of electronic properties and structural versatility makes it an ideal candidate for exploring new frontiers in materials science and pharmacology. As researchers continue to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of organic chemistry.
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